molecular formula C8H9BN2O3 B6343080 6-Methoxy-1H-indazole-5-boronic acid CAS No. 2408429-67-2

6-Methoxy-1H-indazole-5-boronic acid

Cat. No.: B6343080
CAS No.: 2408429-67-2
M. Wt: 191.98 g/mol
InChI Key: QBJUPFLLEKHYDD-UHFFFAOYSA-N
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Description

6-Methoxy-1H-indazole-5-boronic acid is a boronic acid derivative with a methoxy group attached to the indazole ring. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and material science. The boronic acid group is known for its versatility in forming stable covalent bonds with diols, making it useful in various chemical reactions.

Mechanism of Action

Target of Action

The primary target of 6-Methoxy-1H-indazole-5-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .

Biochemical Pathways

The compound affects the SM cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

The compound’s success in the sm cross-coupling reaction is attributed to its relatively stable nature, readiness for preparation, and generally environmentally benign nature . These properties could potentially influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability.

Result of Action

The compound’s action results in the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This is a crucial step in various synthetic processes, including the preparation of thieno[3,2-d]pyrimidines as Tpl2 kinase inhibitors, synthesis of pyridinyl benzonaphthyridinones as mTOR inhibitors for the treatment of cancer, and the creation of novel bisphosphonate inhibitors of human farnesyl pyrophosphate synthase .

Action Environment

The action of this compound is influenced by the reaction conditions of the SM cross-coupling process . The reaction is known for its exceptionally mild and functional group tolerant conditions , suggesting that the compound’s action, efficacy, and stability could be influenced by these environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of 6-Methoxy-1H-indazole-5-boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-1H-indazole-5-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Oxidation: Formation of phenols or quinones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

6-Methoxy-1H-indazole-5-boronic acid has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 6-Methoxy-1H-indazole-5-boronic acid is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This modification can enhance its utility in specific chemical reactions and applications, making it a valuable compound in various research fields.

Properties

IUPAC Name

(6-methoxy-1H-indazol-5-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BN2O3/c1-14-8-3-7-5(4-10-11-7)2-6(8)9(12)13/h2-4,12-13H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJUPFLLEKHYDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1OC)NN=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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